molecular formula C9H11Cl2NO3S B5788152 2,3-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide

2,3-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B5788152
M. Wt: 284.16 g/mol
InChI Key: LFOZFYHKVXZGCJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two chlorine atoms, a methoxy group, and a dimethylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 2,3-dichloro-4-methoxyaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonyl chlorides and dimethylamine under controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2,3-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition and other biological interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-methoxy-N-methylbenzenesulfonamide
  • 2,3-Dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Uniqueness

2,3-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methoxy group on the benzene ring, along with the dimethylamino group, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2,3-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO3S/c1-12(2)16(13,14)7-5-4-6(15-3)8(10)9(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOZFYHKVXZGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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